Testosterone Undecanoate-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
[(8R,9S,10R,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30?/m0/s1/i16D2,27D |
InChI Key |
UDSFVOAUHKGBEK-PWUUPMRBSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@H]2C1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)([2H])[2H])OC(=O)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Synthesis and Advanced Chemical Characterization of Testosterone Undecanoate D3
Synthetic Pathways for Deuterated Testosterone (B1683101) Precursors
The journey to Testosterone Undecanoate-d3 begins with the synthesis of a deuterated testosterone core. Several strategies exist for introducing deuterium (B1214612) atoms into the testosterone molecule, often targeting specific positions to create a stable isotopic label.
One common approach involves the use of deuterated reagents in the early stages of testosterone synthesis. For instance, a total synthesis route can be employed to create 18- and 19-trideuterated testosterone. nih.gov This method may start with the synthesis of 2-(methyl-d3)-1,3-cyclopentanedione from CD3I and 1,3-cyclopentanedione, which is then converted into the Hajos-Parrish ketone, a key intermediate in steroid synthesis. nih.gov Alternatively, for 19-trideuterated steroids, a non-deuterated Hajos-Parrish ketone can be used, with the 19-methyl-d3 group being introduced later in the synthesis using CD3I. nih.gov
Another strategy focuses on introducing deuterium at other positions. For example, the synthesis of 17-Methyl-d3-testosterone can be achieved through a Grignard reaction of dehydroepiandrosterone (B1670201) with deuterium-labeled methyl magnesium iodide, followed by an Oppenauer oxidation. nih.gov Similarly, 17-Methyl-d3-testosterone-19,19,19-d3 can be prepared by treating 3,3-ethylenedioxy-5,10-epoxy-5 alpha, 10 alpha-estran-17-one with deuterated methyl magnesium bromide. nih.gov
Furthermore, methods have been developed for labeling testosterone at positions 1 and 2 through the selective hydrogenation of 1,2-dehydrotestosterone acetate (B1210297) using deuterium gas. osti.goviaea.org The precursor, 1,2-dehydrotestosterone acetate, is itself synthesized by the esterification of testosterone followed by dehydrogenation. osti.goviaea.org
The choice of synthetic pathway depends on the desired location and number of deuterium atoms, as well as considerations of yield and scalability.
Esterification Chemistry of Undecanoic Acid to Deuterated Testosterone
Once the deuterated testosterone precursor is obtained, the next crucial step is the esterification with undecanoic acid (or its reactive derivative) to form this compound. nih.govmarleydrug.com This reaction attaches the undecanoate side chain to the 17β-hydroxyl group of the testosterone molecule. nih.gov
The esterification is typically carried out by reacting the deuterated testosterone with undecanoyl chloride in the presence of a base, such as pyridine, in a suitable solvent like N,N-dimethylformamide (DMF) or ethyl acetate. derpharmachemica.comchemicalbook.com The reaction conditions, including temperature and reaction time, are carefully controlled to ensure a high yield and purity of the final product. chemicalbook.comgoogle.com For instance, the reaction can be conducted at temperatures ranging from 0-25°C. derpharmachemica.comgoogle.com
The undecanoate side chain is generally considered pharmacologically inactive, its primary role being to modify the pharmacokinetic properties of testosterone. nih.gov The ester bond is eventually cleaved in the body by endogenous esterases to release the active testosterone. nih.gov
Deuterium Incorporation Strategies and Positional Specificity in this compound
The strategic incorporation of deuterium atoms into the testosterone undecanoate molecule is a key aspect of its synthesis, ensuring its utility as an internal standard in mass spectrometry-based analyses. The goal is to introduce deuterium at positions that are not easily exchanged with protons from the surrounding environment, thus maintaining the isotopic label's integrity. sigmaaldrich.com
Common strategies for deuterium incorporation include:
Using deuterated starting materials: As discussed in section 2.1, introducing deuterium at the precursor stage is a fundamental approach. For example, using deuterated methyl iodide (CD3I) can introduce a trideuteromethyl group at the C-18 or C-19 position of the steroid nucleus. nih.govnih.gov
Grignard reactions with deuterated reagents: The reaction of a ketone precursor, such as dehydroepiandrosterone, with a deuterated Grignard reagent like deuterated methylmagnesium iodide (CD₃MgI) is a well-established method for introducing a deuterated methyl group at the C-17 position. nih.gov
Catalytic deuteration: The reduction of a double bond using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) can introduce deuterium atoms across the bond. osti.goviaea.org For instance, the selective hydrogenation of Δ¹-testosterone acetate with D2 gas yields testosterone labeled at the 1 and 2 positions. osti.goviaea.org
Base-catalyzed exchange: In some cases, hydrogens on carbons adjacent to a carbonyl group can be exchanged for deuterium by treatment with a deuterated solvent (like D2O) in the presence of a base. arkat-usa.org
The positional specificity of deuterium labeling is crucial. For this compound, the deuterium atoms are often located on the undecanoate chain or at specific, non-labile positions on the testosterone steroid nucleus. For example, labeling at the 16, 16, and 17 positions of the undecanoate moiety is a common strategy. synzeal.comaquigenbio.com The choice of labeling position is critical to avoid back-exchange of deuterium with hydrogen, which can compromise the accuracy of quantitative analyses. sigmaaldrich.comarkat-usa.org
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Isotopic Purity
Following synthesis, rigorous characterization of this compound is essential to confirm its chemical structure and determine its isotopic purity. This is achieved through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the position of deuterium atoms within the this compound molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the absence of a signal at a specific chemical shift, which is present in the spectrum of the non-deuterated analogue, confirms the substitution of a proton with a deuterium atom at that position. nih.gov
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive spectrum of the deuterated positions.
¹³C NMR (Carbon-13 NMR): The coupling patterns and chemical shifts in the ¹³C NMR spectrum can also provide information about the location of deuterium atoms due to the effect of deuterium on the carbon nucleus (isotopic shift). nih.gov
These NMR techniques, often used in combination, provide a detailed map of the deuterium labeling pattern, confirming the positional specificity of the synthesis. nih.govnih.gov
Isotopic Purity and Enrichment Assessment Methodologies
Assessing the isotopic purity and enrichment of this compound is critical for its use as an internal standard. This involves determining the percentage of molecules that contain the desired number of deuterium atoms and quantifying the distribution of different isotopologues (molecules with varying numbers of deuterium atoms).
Mass Spectrometry (MS) is the primary technique for this assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the compound from any impurities before it enters the mass spectrometer. The mass spectrum reveals the molecular ion peak and its isotopic distribution, allowing for the calculation of isotopic enrichment. osti.goviaea.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the analysis of steroids in complex matrices. endocrine-abstracts.org It can precisely measure the mass-to-charge ratio of the parent ion and its fragments, providing accurate information on isotopic purity. The choice of internal standard, including the specific isotopologue of deuterated testosterone, can significantly affect the results of LC-MS/MS assays. endocrine-abstracts.org
The isotopic purity is often expressed as the percentage of the desired deuterated species (e.g., d3) relative to all other isotopologues (d0, d1, d2, etc.). industry.gov.au High isotopic purity (often >98%) is essential for accurate quantification in analytical applications. nih.gov
| Parameter | Technique | Description |
| Structural Confirmation | ¹H NMR, ²H NMR, ¹³C NMR | Confirms the chemical structure and the precise location of the deuterium atoms within the molecule. |
| Isotopic Purity | Mass Spectrometry (GC-MS, LC-MS/MS) | Determines the percentage of molecules that are correctly labeled with the intended number of deuterium atoms. |
| Isotopic Enrichment | Mass Spectrometry (GC-MS, LC-MS/MS) | Quantifies the distribution of different isotopologues (e.g., d0, d1, d2, d3). |
Advanced Analytical Methodologies Utilizing Testosterone Undecanoate D3
Role of Testosterone (B1683101) Undecanoate-d3 as a Stable Isotope Internal Standard
Testosterone Undecanoate-d3 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods. ugent.bethermofisher.comlgcstandards.com The use of a SIL-IS is considered the gold standard for quantification, especially in complex biological matrices, due to its ability to mimic the behavior of the analyte of interest throughout the analytical process. ugent.beresearchgate.net
Principles of Isotope Dilution Mass Spectrometry in Steroid Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive measurement principle that provides a high degree of accuracy and precision in steroid analysis. d-nb.infonih.govacs.org The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical procedure. ugent.bed-nb.info This labeled compound, or internal standard, is chemically identical to the endogenous (unlabeled) analyte but has a different mass due to the presence of stable isotopes like deuterium (B1214612) (d3). ugent.bechemie-brunschwig.ch
During analysis by mass spectrometry, the instrument can differentiate between the endogenous analyte and the SIL-IS based on their mass-to-charge (m/z) ratios. d-nb.infouni-muenchen.de By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the SIL-IS, the concentration of the endogenous analyte in the original sample can be accurately calculated. d-nb.info This method is highly specific and effectively controls for variations in sample preparation and instrument response. d-nb.infodergipark.org.tr
Compensation for Matrix Effects and Analyte Losses in Quantitative Methods
Biological matrices such as plasma, serum, and hair are complex mixtures containing numerous components that can interfere with the analysis of the target analyte. researchgate.netnih.gov These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. researchgate.netchromatographyonline.com Additionally, analyte can be lost at various stages of the sample preparation process, including extraction and purification. ugent.beuow.edu.au
The use of a SIL-IS like this compound is a robust strategy to compensate for these issues. researchgate.netnih.gov Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects and is subject to the same losses during sample preparation. ugent.beresearchgate.net By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to a more accurate and precise measurement of the analyte's true concentration. researchgate.netd-nb.info This approach is particularly advantageous in methods where complete removal of matrix components is challenging. uow.edu.au
Sample Preparation Techniques for Complex Biological Matrices
The analysis of this compound and its unlabeled counterpart from complex biological matrices necessitates thorough sample preparation to remove interfering substances and concentrate the analyte. nih.govresearchgate.netnih.govrsc.org The choice of extraction and cleanup techniques is critical for achieving the required sensitivity and specificity of the analytical method. nih.gov
Extraction Methodologies, including Solid-Phase and Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a widely used technique for extracting steroids from biological fluids like plasma and serum. nih.govresearchgate.net This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents such as diethyl ether, methyl tert-butyl ether (MTBE), and mixtures of hexane (B92381) and ethyl acetate (B1210297) have been successfully employed for the extraction of testosterone esters. thermofisher.comresearchgate.net For instance, a method for detecting testosterone esters in plasma utilized LLE with diethyl ether. nih.govresearchgate.net Another approach for analyzing steroid esters in equine plasma involved LLE with a mixture of MTBE and ethyl acetate. thermofisher.com
Solid-Phase Extraction (SPE) is another powerful and common technique for sample cleanup and concentration. nih.govrsc.orgnih.govnih.gov SPE utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte while interfering compounds are washed away. nih.gov For steroid analysis, C18 and amino-functionalized SPE cartridges are frequently used. rsc.orgnih.govugent.be A method for determining testosterone esters in greyhound hair employed amino SPE cartridges for cleanup. nih.gov Similarly, C18 SPE columns have been used for the extraction of steroid esters from plasma and hair. nih.gov In some procedures, a combination of LLE and SPE is used to achieve a higher degree of sample purity. nih.gov
| Extraction Technique | Matrix | Solvents/Sorbents Used | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma | Diethyl ether | nih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Serum | Hexane and ethyl acetate mixture | |
| Liquid-Liquid Extraction (LLE) | Equine Plasma | Methyl tert-butyl ether/ethyl acetate (1:1) | thermofisher.com |
| Solid-Phase Extraction (SPE) | Greyhound Hair | Amino SPE cartridges | nih.gov |
| Solid-Phase Extraction (SPE) | Bovine Hair, Plasma | C18 SPE columns | nih.gov |
| Solid-Phase Extraction (SPE) | Bovine Hair | Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) digestion followed by C18 SPE | ugent.be |
Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity
Derivatization is a chemical modification process often employed in steroid analysis to improve the volatility, chromatographic properties, and/or ionization efficiency of the analytes, thereby enhancing detection sensitivity and selectivity. researchgate.netnih.gov This is particularly relevant for gas chromatography-mass spectrometry (GC-MS) analysis, where less volatile compounds need to be made more amenable to gas-phase analysis. researchgate.netoup.com
For testosterone and its esters, common derivatization strategies target the carbonyl group. researchgate.net One approach is the formation of oxime derivatives using reagents like hydroxylamine, which increases the sensitivity of the assay. nih.govresearchgate.net Another strategy involves creating hydrazone derivatives with reagents such as Girard's Reagent T or Girard's Reagent P, which has been shown to improve detection capabilities in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov For GC-MS, silylation is a frequent derivatization method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the steroids more volatile and stable at high temperatures. dshs-koeln.denih.gov
| Derivatization Reagent | Target Analyte Group | Analytical Technique | Benefit | Reference |
| Hydroxylamine | Carbonyl group | LC-MS/MS | Increased sensitivity | nih.govresearchgate.net |
| Girard's Reagent P | Carbonyl group | LC-MS/MS | Improved detection capability | nih.gov |
| MSTFA | Hydroxyl and enol groups | GC-MS | Increased volatility and stability | dshs-koeln.denih.gov |
| BSTFA with 1% TMCS | Hydroxyl groups | GC-MS | Improved separation and detection | oup.com |
Chromatographic Separation Techniques Applied to this compound
Chromatographic separation is a critical step that precedes mass spectrometric detection, ensuring that this compound and its corresponding analyte are separated from other matrix components and potential isobaric interferences. uni-muenchen.de The choice of chromatographic technique and conditions is vital for achieving the necessary resolution and sensitivity.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS), is a dominant technique for the analysis of testosterone esters. nih.govwaters.com Reversed-phase chromatography is commonly employed, utilizing columns such as C18 or phenyl-bonded silica. waters.com For instance, ACQUITY UPLC BEH C18 columns have been shown to provide excellent separation of testosterone esters. waters.com The mobile phases typically consist of a mixture of an aqueous solvent (often with additives like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). waters.com Gradient elution, where the proportion of the organic solvent is increased over time, is used to separate a wide range of esters with different polarities in a single run. waters.com
Gas Chromatography (GC) coupled with mass spectrometry (GC-MS or GC-MS/MS) is another powerful technique, especially after derivatization of the steroids. dshs-koeln.denih.govdshs-koeln.de Capillary columns, such as those with a crosslinked methyl siloxane stationary phase, are used for separation. oup.com The choice of the stationary phase and the temperature program of the GC oven are optimized to achieve separation of the derivatized analytes. dshs-koeln.deoup.com
| Chromatographic Technique | Column Type | Key Separation Parameters | Reference |
| UPLC | ACQUITY UPLC BEH C18 | Gradient elution with acetonitrile and 0.1% formic acid | waters.com |
| UPLC | AQUITY BEH C18 and AQUITY BEH phenyl | Gradient elution with methanol and ammonium acetate buffer | |
| HPLC | Spherisorb C8 | Gradient elution with acetonitrile and ammonium acetate | derpharmachemica.com |
| GC-MS/MS | Capillary column (e.g., HP Ultra 1) | Temperature programming | oup.com |
| GC-MS | - | Trimethylsilyl derivatives for improved volatility | dshs-koeln.de |
Gas Chromatography (GC) Applications in Steroid Profiling
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for steroid profiling. For the analysis of testosterone esters, derivatization is typically required to increase the volatility and thermal stability of the compounds. medrxiv.org A common derivatization agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov
In the context of steroid profiling, GC-MS methods have been developed for the quantitative determination of various steroids and their esters in matrices like hair. nih.govoup.com For instance, a method for analyzing nandrolone (B1676933), testosterone, and their esters in hair utilized nandrolone-d3 (B1512297) and testosterone-d3 (B3025694) as internal standards. oup.com Following extraction and derivatization, the analysis is often performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity. oup.comuu.nl GC coupled with tandem mass spectrometry (GC-MS/MS) further improves specificity and has been used to detect testosterone undecanoate in plasma. nih.govresearchgate.net One study reported a limit of detection for testosterone undecanoate at 4.80 pg/mg in hair using GC-MS/MS. nih.gov
While GC-based methods are robust, they can be time-consuming due to the necessary sample processing and derivatization steps. This has led to an increased interest in liquid chromatography-based approaches for the analysis of intact steroid esters.
Liquid Chromatography (LC) Applications for Intact Esters
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of intact steroid esters, as it often circumvents the need for derivatization. medrxiv.org This technique offers significant advantages in sensitivity and throughput. thermofisher.com The analysis of intact esters like testosterone undecanoate provides unequivocal proof of exogenous testosterone administration. nih.gov
The development of multi-residue LC-MS/MS screening methods allows for the simultaneous detection of a wide range of testosterone esters in various matrices, including bovine hair and human plasma. ugent.beresearchgate.net However, the analysis of long-chain esters such as testosterone undecanoate can be challenging due to their high non-polarity, which can lead to poor retention and elution on standard reversed-phase columns like C18. ugent.be To address this, some methods utilize different column chemistries, such as C8, or employ specific mobile phase compositions to ensure the successful elution of these nonpolar compounds. ugent.be
Deuterated internal standards are crucial for accurate quantification in LC-MS/MS analysis. For a mixture of testosterone esters, a range of d3-testosterone esters, including d3-testosterone decanoate (B1226879) for the quantification of testosterone undecanoate, is used to compensate for recovery losses and ionization suppression. ugent.be Research has demonstrated the successful application of LC-MS/MS in detecting testosterone undecanoate in various biological samples, including plasma, serum, and dried blood spots. nih.govtandfonline.com
Interactive Data Table: LC Methods for Testosterone Undecanoate Analysis
| Matrix | Chromatographic Column | Internal Standard Used | Detection Method | Key Finding | Reference |
| Bovine Hair | C8 Waters Symmetry | d3-Testosterone Decanoate | LC-MS/MS | Method allows for multi-residue screening of intact testosterone esters. | ugent.be |
| Human Plasma | Waters BEH Phenyl | TU-d5 | LC-MS/MS | Analysis in enzyme-inhibited plasma is crucial to prevent degradation of TU to Testosterone. | tandfonline.com |
| Human Serum | C18 | Not specified for TU | LC-MS/MS | Developed a method for determining nine testosterone esters in serum. | |
| Dried Blood Spots | Not specified | d3-Nandrolone undecanoate | LC-HRMS | DBS is a viable alternative for the analysis of anabolic steroid esters. | nih.gov |
| Human Hair and Blood | Not specified | Testosterone-D3 | LC-HRMS | Method developed to detect 12 anabolic steroids in blood and 20 in hair. | nih.gov |
Mass Spectrometric Detection Methods for this compound
Mass spectrometry (MS) is the cornerstone of sensitive and specific detection of this compound and its non-labeled analog. Various MS techniques are employed, each offering distinct advantages for steroid analysis.
Single Quadrupole and Triple Quadrupole Mass Spectrometry (MS/MS) Approaches
Single quadrupole mass spectrometers, often used in conjunction with GC, can identify compounds based on their mass-to-charge ratio (m/z) in full scan mode. However, for increased specificity, especially in complex matrices, in-source fragmentation can be utilized. nih.gov
Triple quadrupole mass spectrometers are the workhorses for quantitative analysis, operating in modes like Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In this approach, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process significantly enhances selectivity and sensitivity. For testosterone esters, a common fragmentation behavior is often observed, which facilitates the development of multi-residue screening methods. ugent.be LC-MS/MS methods using triple quadrupole instruments have been extensively validated for the analysis of testosterone undecanoate and other esters in plasma and serum. researchgate.nettandfonline.com
High-Resolution Mass Spectrometry (HRMS) and Orbitrap Technology in Steroid Quantification
High-resolution mass spectrometry (HRMS) instruments, such as those based on Orbitrap technology, provide highly accurate mass measurements, allowing for more confident identification of analytes. nih.govsigmaaldrich.com This is particularly beneficial in doping control and forensic toxicology to distinguish target compounds from isobaric interferences. nih.gov
HRMS can be operated in full scan mode to collect data on all ions within a specified mass range, enabling both targeted and untargeted analysis. nih.gov A method using an Orbitrap mass spectrometer with a nominal resolving power of 140,000 was developed to detect and quantify 12 anabolic steroids in blood and an additional eight, including testosterone undecanoate, in hair. nih.gov The high resolving power allows for the use of a very narrow mass window for extraction of the ion chromatogram, which reduces background noise and improves the signal-to-noise ratio. Another approach, high-resolution multiple reaction monitoring (MRMHR), combines the selectivity of MRM with the high mass accuracy of HRMS, further enhancing specificity. nih.gov
Ionization Techniques, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Negative-Ion Chemical Ionization (NICI)
The choice of ionization technique is critical for converting the analyte molecules into gas-phase ions.
Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of polar and semi-polar compounds, including steroid esters. medrxiv.orgugent.be It typically produces protonated molecules [M+H]+, which are then used as precursor ions in MS/MS analysis. ugent.benih.gov Positive ion ESI is commonly employed for the detection of testosterone esters. ugent.be
Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds that are not efficiently ionized by ESI. It has been successfully used in LC-HRMS methods for the analysis of a broad range of anabolic steroids, including testosterone undecanoate, in both blood and hair. nih.gov
Chemical Ionization (CI) is often used in GC-MS. Negative-ion chemical ionization (NICI) can provide high sensitivity for certain compounds after appropriate derivatization. For the analysis of nandrolone and testosterone, NICI has been used to detect their derivatized forms. oup.com Conversely, positive-ion chemical ionization (PICI) has been employed for the analysis of intact steroid esters in hair. oup.com
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes for Targeted Analysis
Selected Ion Monitoring (SIM) is a GC-MS acquisition mode where the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte and internal standard. This increases the dwell time on the ions of interest, leading to enhanced sensitivity compared to full-scan mode. oup.comuu.nl It is a common technique for quantitative analysis in steroid profiling. oup.comresearchgate.net
Multiple Reaction Monitoring (MRM) is the analogous mode for tandem mass spectrometry (MS/MS) and is considered the gold standard for quantification in complex matrices. medrxiv.orgugent.beunil.ch It involves monitoring specific precursor-to-product ion transitions for each analyte. ugent.be For confirmatory analysis, at least two MRM transitions are typically monitored for each compound to ensure identity. ugent.be The high selectivity of MRM minimizes interferences from the matrix, resulting in low detection limits and high accuracy. ugent.beunil.ch
Interactive Data Table: Mass Spectrometric Parameters for Testosterone Undecanoate
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Analytical Platform | Reference |
| Testosterone Undecanoate | 457.4 | 271.3 | Positive ESI | LC-MS/MS (Triple Quad) | tandfonline.com |
| Testosterone Undecanoate-d5 | 462.5 | 276.3 | Positive ESI | LC-MS/MS (Triple Quad) | tandfonline.com |
| Testosterone Undecanoate | 528 | 209, 500, 513 | Positive CI | GC-MS/MS (Ion Trap) | dshs-koeln.de |
| Testosterone Esters | Varies | 97, 109 | Positive ESI | LC-MS/MS (Triple Quad) | ugent.be |
| d3-Testosterone Decanoate | 446 | 97 | Positive ESI | LC-MS/MS (Triple Quad) | ugent.be |
Method Validation Parameters for Quantitative Analysis of this compound
The validation of bioanalytical methods is a critical process governed by stringent guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). tandfonline.comnih.gov These validations ensure the reliability, reproducibility, and accuracy of the analytical data. For Testosterone Undecanoate, and by extension its deuterated internal standard, this process involves a comprehensive evaluation of several key parameters. tandfonline.comnih.gov
Linearity and Calibration Range Determination
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Establishing a valid calibration range is fundamental for the accurate quantification of Testosterone Undecanoate in biological matrices.
In a typical validation, a series of calibration standards are prepared by spiking a blank matrix (e.g., serum or plasma) with known concentrations of Testosterone Undecanoate. researchgate.netnih.gov The response of the analytical instrument, often a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, is then plotted against the corresponding concentrations to generate a calibration curve. nih.govnih.gov The use of this compound as an internal standard is crucial in this process to correct for variability.
The linearity is evaluated by the coefficient of determination (r²), which should ideally be close to 1. longdom.org Research has demonstrated excellent linearity for Testosterone Undecanoate assays across various concentration ranges. For instance, one study reported a linear range of 20-60 ppm with an r² value greater than 0.99. researchgate.netlongdom.org Another LC-MS/MS method for testosterone esters, including undecanoate, established linearity in the concentration range of 0.25-10 ng/mL. nih.gov In a study for the determination of testosterone in human serum, a linear range of 1.00–1,000.00 ng/dl was achieved with an R2 > 0.999. nih.gov
Table 1: Examples of Linearity and Calibration Ranges for Testosterone Undecanoate Analysis
| Analytical Method | Matrix | Calibration Range | Coefficient of Determination (r²) | Reference |
| RP-HPLC | Soft Gelatin Capsule | 20-60 ppm | >0.99 | researchgate.netlongdom.org |
| LC-MS/MS | Human Serum | 0.25-10 ng/mL | Not specified | nih.gov |
| LC-MS/MS | Human Serum | 1.00–1,000.00 ng/dl | >0.999 | nih.gov |
| LC-MS/MS | Human Plasma | 1–1000 ng/mL | >0.9935 | tandfonline.com |
| LC-MS/MS | Bovine Serum | 100-10,000 pg/mL | Not specified | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.euresearchgate.net
For Testosterone Undecanoate and other steroid esters, various analytical techniques have been employed to achieve low detection and quantification limits, particularly in complex biological matrices like blood and hair. nih.govju.edu.jo In a study analyzing anabolic steroids in whole blood and hair, the LOD and LOQ for the compounds were found to be 1 ng/mL and 5 ng/mL in whole blood, respectively. nih.gov Another method for determining testosterone esters in serum reported LODs between 0.03 and 0.30 ng/mL. nih.gov Furthermore, a study on potential impurities in Testosterone Undecanoate active pharmaceutical ingredient found LOD and LOQ values to be in the range of 0.0452 µg/mL to 0.0454 µg/mL and 0.150 µg/mL to 0.151 µg/mL, respectively. ju.edu.jo
The use of this compound as an internal standard is instrumental in achieving these low limits by improving the signal-to-noise ratio and compensating for analytical variations at trace levels. nih.gov
Table 2: Reported LOD and LOQ Values for Testosterone Undecanoate and Related Compounds
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-HRMS/MS | Whole Blood | 1 ng/mL | 5 ng/mL | nih.gov |
| LC-HRMS/MS | Hair | 2 to 20 pg/mg | 10 to 100 pg/mg | nih.gov |
| LC-MS/MS | Human Serum | 0.03 - 0.30 ng/mL | Not specified | nih.gov |
| HPLC | API | 0.0452 - 0.0454 µg/mL | 0.150 - 0.151 µg/mL | ju.edu.jo |
| LC-MS/MS | Animal Blood Serum | 25-100 pg/mL | 100-200 pg/mL | researchgate.net |
Accuracy, Precision, and Reproducibility Assessments
Accuracy, precision, and reproducibility are cornerstone parameters in method validation, ensuring the reliability of analytical results. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias. researchgate.net Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). longdom.org Reproducibility assesses the precision between different laboratories.
The use of this compound as an internal standard significantly enhances these parameters by correcting for systematic and random errors that can occur during sample processing and analysis. crimsonpublishers.com
Several studies have demonstrated high accuracy and precision for the quantification of Testosterone Undecanoate. For example, a method for analyzing testosterone and its esters in human plasma and serum reported accuracy within ±15% of the nominal concentration and precision values (CV) not exceeding 15%. Another study on Testosterone Undecanoate soft gelatin capsules found recovery (a measure of accuracy) to be between 98.87% and 100.02%, with %RSD for precision at 0.26%. researchgate.netlongdom.org A method for determining testosterone in human serum showed inter-assay CVs of 4.2-7.6%. nih.gov
Table 3: Accuracy and Precision Data from Various Validated Methods
| Analytical Method | Matrix | Accuracy (% Bias or % Recovery) | Precision (%CV or %RSD) | Reference |
| LC-MS/MS | Human Serum/Plasma | 85-115% (80-120% at LLOQ) | ≤15% (≤20% at LLOQ) | |
| RP-HPLC | Soft Gelatin Capsule | 98.87 - 100.02% Recovery | 0.26% RSD | researchgate.netlongdom.org |
| LC-MS/MS | Human Serum | Not specified | 4.2 - 7.6% Inter-assay CV | nih.gov |
| HPLC | API | 84.1 - 102.9% Recovery | Not specified | ju.edu.jo |
| LC-MS/MS | Human Plasma | Within 1% bias | Within 10% CV | tandfonline.com |
Matrix Effects and Recovery Assessment in Complex Biological Matrices
When analyzing analytes in complex biological matrices such as plasma or serum, matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. crimsonpublishers.com This phenomenon is known as the matrix effect and can significantly impact the accuracy and sensitivity of an assay. Recovery refers to the efficiency of the extraction process in isolating the analyte from the matrix. longdom.org
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects and variations in recovery. sigmaaldrich.comcrimsonpublishers.com Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix components and the extraction process in the same manner. sigmaaldrich.com
Studies have shown that with appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, and the use of a deuterated internal standard, matrix effects can be minimized. For example, a method for testosterone esters in serum using liquid-liquid extraction reported no significant matrix effects. Another study developing an LC-MS/MS method for various steroids, including testosterone, found that the matrix effect values were lower than 15%, which is considered acceptable for clinical applications. Recovery of Testosterone Undecanoate from soft gelatin capsules has been reported to be high, ranging from 98.87% to 100.02%. longdom.org In a method for testosterone esters in human serum, the extraction recovery was higher than 70% for all esters. nih.gov
Table 4: Summary of Matrix Effect and Recovery Findings
| Analytical Method | Matrix | Matrix Effect | Recovery | Reference |
| LC-MS/MS | Human Serum | No remarkable matrix effect | >70% | nih.gov |
| LC-MS/MS | Human Serum | <15% ion suppression/enhancement | >65% | |
| RP-HPLC | Soft Gelatin Capsule | Not Assessed | 98.87 - 100.02% | longdom.org |
| LC-MS/MS | Bovine Serum | No severe interference | Not specified | |
| LC-MS/MS | Human Plasma | Not specified | 81% for TU | tandfonline.com |
Metabolic and Isotopic Research Applications of Testosterone Undecanoate D3
In Vitro Studies of Ester Hydrolysis and Steroid Biotransformation
In vitro models, such as those using human liver microsomes and intestinal cell homogenates, are fundamental to understanding the initial metabolic steps that govern the efficacy of orally administered prodrugs like testosterone (B1683101) undecanoate. The use of the d3-labeled version in these systems offers a distinct advantage for detailed metabolic investigation.
The use of deuterated analogues like Testosterone Undecanoate-d3 is crucial for characterizing enzyme kinetics and metabolic pathways. When this compound is introduced into an in vitro system, its hydrolysis yields Testosterone-d3 (B3025694). This labeled testosterone can then be tracked through subsequent metabolic reactions. nih.gov Deuterated internal standards are frequently used in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of metabolites by accounting for variations during sample preparation and analysis. nih.gov
Studies using deuterated testosterone have been instrumental in determining pharmacokinetic parameters. For instance, after administering testosterone-19,19,19-d3, researchers can differentiate between the exogenous (labeled) and endogenous (unlabeled) testosterone in plasma and urine. nih.govoup.com This allows for the precise measurement of the absorption and clearance rates of the administered dose without the confounding influence of the body's own testosterone production. nih.govoup.com This technique is foundational for understanding how structural modifications, such as deuteration, might influence the drug's interaction with metabolic enzymes, a phenomenon known as the kinetic isotope effect. acs.org
The metabolism of testosterone undecanoate is a two-stage process involving esterases and cytochrome P450 (CYP) enzymes. Initially, non-specific esterases, present in the intestine and liver, hydrolyze the undecanoate ester bond to release active testosterone. drugbank.commdpi.comfrontiersin.org This hydrolysis is a critical step, as the long fatty acid ester chain is what allows the compound to be absorbed via the lymphatic system, bypassing the liver's extensive first-pass metabolism. drugbank.comfrontiersin.org
Once testosterone is liberated, it is subject to further metabolism by various enzymes, primarily the Cytochrome P450 family. greendispensarycompounding.commdpi.com For example, CYP3A4 is a key enzyme involved in the metabolism of testosterone. greendispensarycompounding.com Additionally, enzymes like 5α-reductase can convert testosterone into its more potent metabolite, dihydrotestosterone (B1667394) (DHT). drugbank.comfrontiersin.org Studies using Caco-2 cell homogenates, which simulate the intestinal wall, have shown that significant hydrolysis of testosterone undecanoate occurs at this site. mdpi.comnih.gov Research has demonstrated that inhibiting these intestinal esterases can substantially decrease the breakdown of testosterone undecanoate, potentially increasing the amount of the intact prodrug available for lymphatic absorption. mdpi.comnih.gov
Enzyme Kinetics and Metabolic Pathway Characterization utilizing Deuterated Analogues.
Animal Model Studies on Absorption, Distribution, and Metabolism (ADM) Using Stable Isotopes
Animal models are indispensable for studying the complex in vivo processes of drug absorption, distribution, and metabolism (ADM). The use of stable isotope-labeled compounds like this compound in these models provides definitive data on the compound's journey through the body.
A key feature of oral testosterone undecanoate is its absorption via the intestinal lymphatic system, which allows it to largely bypass the liver and avoid extensive first-pass metabolism. drugbank.comhres.caresearchgate.net This is due to the high lipophilicity of the undecanoate ester. drugbank.comresearchgate.net Animal studies, particularly in thoracic lymph duct-cannulated dog models, have been pivotal in quantifying this process. hres.canih.gov
By using stable isotope methodology, researchers have demonstrated that after oral administration, the vast majority of systemically available testosterone undecanoate is transported via the lymph. hres.canih.gov One study found that lymphatically transported testosterone undecanoate accounted for 91.5% to 99.7% of the systemically available ester. hres.canih.gov It has also been shown that the association of testosterone undecanoate with chylomicrons, the lipoprotein particles that transport dietary fats from the intestines to the rest of the body via the lymph system, is as high as 84%. mdpi.comnih.gov These findings confirm that the lymphatic pathway is the primary route of absorption for the intact ester, which is critical for its oral bioavailability. hres.canih.gov
| Parameter | Finding | Animal Model | Citation |
|---|---|---|---|
| Contribution of Lymphatic Transport to Systemic Availability | 91.5% - 99.7% | Thoracic lymph duct-cannulated dog | hres.canih.gov |
| Association with Human Chylomicrons (in vitro) | ~84% | N/A (Plasma-derived) | mdpi.comnih.gov |
| Systemic Testosterone from Lymphatically Transported TU | ~84% | Thoracic lymph duct-cannulated dog | researchgate.netnih.gov |
First-pass metabolism refers to the breakdown of a drug before it reaches systemic circulation. For orally administered drugs, this can occur in the intestinal wall and the liver. mdpi.com While the lymphatic transport of testosterone undecanoate helps avoid the liver, significant metabolism still occurs within the intestinal cells (enterocytes). mdpi.comnih.gov
In vitro studies using Caco-2 cell homogenates and human liver microsomes have been designed to quantify the relative contributions of the intestine and liver to this first-pass effect. mdpi.com One such study predicted that only about 11% of the absorbed testosterone undecanoate would escape intestinal metabolism, whereas about 91% would pass through hepatic metabolism untouched (due to lymphatic bypass). mdpi.com This highlights that the intestinal wall, not the liver, is the primary site of first-pass metabolism for testosterone undecanoate. mdpi.com
| Metabolic Site | In Vitro Model | Predicted Fraction Escaping Metabolism | In Vitro Half-Life (t1/2) | Citation |
|---|---|---|---|---|
| Intestine | Caco-2 Cell Homogenate | 0.114 (11.4%) | 109.28 min | mdpi.com |
| Liver | Human Liver Microsomes | 0.915 (91.5%) | 28.31 min | mdpi.com |
A significant advantage of using this compound in animal models is the ability to distinguish the administered (exogenous) steroid from the testosterone produced naturally (endogenous) by the animal. nih.govoup.comadvancedvitalityhrt.com This is achieved using mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate molecules based on their mass. nih.govoup.comuu.nl The d3-labeled compound is heavier than its natural counterpart. oup.com
This methodology is the gold standard in pharmacokinetic studies and is also applied in anti-doping science. wada-ama.orgswolverine.comthermofisher.com In a research setting, administering this compound to an animal allows for the precise tracking of the absorption, distribution, metabolism, and excretion of the drug and its metabolites without interference from the animal's own hormones. fda.govnih.gov This allows for accurate calculation of production rates and metabolic clearance rates. oup.com For example, studies have used d3-Testosterone infusion to measure that the production rate of testosterone in young men is between 7 and 9 mg/day. oup.com This technique provides clear and unambiguous data on the fate of the exogenous compound. nih.govoup.com
Quantitative Assessment of First-Pass Metabolism (Intestinal versus Hepatic Contribution).
Investigation of Deuterium (B1214612) Isotope Effects on Enzyme-Mediated Transformations
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a technique increasingly used in pharmaceutical research to modulate the metabolic profile of a drug. This process, known as deuteration, strengthens the carbon-hydrogen bond to a carbon-deuterium bond. Because many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond in their rate-determining step, this substitution can significantly slow down the reaction rate. This phenomenon, termed the kinetic isotope effect (KIE), can alter a molecule's metabolism, potentially reducing the formation of unwanted metabolites while preserving the core therapeutic activity of the parent compound. biospace.com In the context of this compound, the undecanoate ester is first cleaved by esterases to release d3-testosterone. The subsequent metabolic transformations of d3-testosterone are then subject to isotopic effects.
Testosterone metabolism follows two primary pathways crucial to its physiological and side-effect profile: conversion to the estrogen estradiol (B170435) by the enzyme aromatase (CYP19A1) and conversion to the potent androgen 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase (SRD5A2). wikipedia.orgf1000research.com
Aromatase (CYP19A1): The conversion of testosterone to estradiol by aromatase is responsible for many of the estrogen-related side effects observed with testosterone therapy. biospace.comswolverine.com The aromatization reaction involves successive oxidations at the C-19 methyl group of testosterone. In this compound, the three hydrogen atoms on this C-19 methyl group are replaced with deuterium.
Non-clinical, in vitro studies have demonstrated that d3-testosterone is highly resistant to being metabolized into estradiol by aromatase. biospace.com This resistance is a direct consequence of the kinetic isotope effect; the greater strength of the C-D bonds at the C-19 position slows the enzymatic reaction, which relies on the cleavage of these bonds. By significantly reducing the rate of aromatization, d3-testosterone has the potential to minimize estrogen-related side effects. biospace.com
Table 1: Comparative Metabolism of Testosterone vs. d3-Testosterone by Aromatase
| Compound | Primary Metabolite via Aromatase | Metabolic Outcome | Reference |
|---|---|---|---|
| Testosterone | Estradiol | Standard conversion rate | biospace.com |
5α-Reductase (SRD5A2): The enzyme 5α-reductase converts testosterone into DHT, a more potent androgen responsible for the development of male external genitalia and secondary sex characteristics. wikipedia.orgmedlineplus.gov There are multiple isoforms of this enzyme, with SRD5A2 being predominant in male reproductive tissues like the prostate. aacrjournals.orgfrontiersin.org The mechanism of 5α-reductase involves the reduction of the double bond between carbons 4 and 5 (C4-C5) in the steroid's A-ring. wikipedia.orgdovepress.com
The deuteration in this compound is located on the C-19 methyl group. Since the action of 5α-reductase does not involve breaking the C-H bonds at the C-19 position, the substitution of hydrogen with deuterium at this site is not expected to cause a significant primary kinetic isotope effect on the rate of conversion to DHT. The core pharmacodynamic activity of testosterone, including its conversion to DHT, is anticipated to be similar to that of the non-deuterated compound, a finding supported by non-clinical studies demonstrating that d3-testosterone has androgen receptor agonist activity comparable to testosterone. biospace.com
Enzymatic reactions are characterized by their high degree of stereospecificity, meaning the enzyme acts on a specific stereoisomer of a substrate to produce a specific stereoisomer of a product. This precision is dictated by the three-dimensional structure of the enzyme's active site, which orients the substrate in a highly controlled manner.
The introduction of deuterium into a molecule does not typically alter the inherent stereoselectivity of an enzyme. While deuteration can slow down a reaction (KIE), the enzyme's active site still dictates the geometric and stereochemical course of the transformation. Research on the metabolism of deuterated testosterone analogs by other cytochrome P450 enzymes provides a valuable model for this principle. For instance, studies on the 6β-hydroxylation of testosterone by CYP3A4, a major drug-metabolizing enzyme, used various specifically deuterated testosterone molecules. nih.gov
In one such study, it was found that only the hydrogen at the 6β-position (the "beta face" of the steroid) was removed during hydroxylation, even when the 6α-position was also deuterated. This demonstrates the enzyme's strict stereoselectivity. nih.gov While substituting the 6β-hydrogen with deuterium resulted in a significant kinetic isotope effect and some "metabolic switching" (i.e., increased formation of other hydroxylated products), the primary hydroxylation that did occur remained at the 6β position. This indicates that the enzyme's control over the stereochemical outcome is not easily overridden by the isotopic substitution.
Applying this principle to this compound, it can be inferred that while the deuteration at C-19 dramatically slows the rate of aromatase activity, other metabolic transformations at different sites on the steroid nucleus would likely proceed with their characteristic stereoselectivity, dictated by the specific enzymes involved.
Table 2: Stereochemical Principles from a Model Deuterated Testosterone Reaction (6β-Hydroxylation by CYP3A4)
| Substrate Feature | Enzymatic Action | Observation | Implication | Reference |
|---|---|---|---|---|
| Deuterium at 6α-position | Abstraction attempt | No removal of 6α-deuterium | Enzyme's active site is highly selective for the 6β-position. | nih.gov |
| Deuterium at 6β-position | Abstraction attempt | Removal of 6β-deuterium is slowed (KIE). | C-H (or C-D) bond breaking is part of the rate-limiting step. | nih.gov |
Testosterone Undecanoate D3 in Forensic and Anti Doping Science Research Methodologies
Methodological Approaches for Distinguishing Exogenous from Endogenous Testosterone (B1683101)
A primary challenge in testosterone doping control is the clear differentiation between testosterone produced naturally by the body and that introduced from an external source. science.org.au Since synthetic and natural testosterone are chemically identical, their mere presence is not sufficient proof of doping. thermofisher.com To address this, researchers have developed advanced analytical techniques that can identify the synthetic origin of the hormone.
Application of Stable Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Profiling of Steroids
Stable Isotope Ratio Mass Spectrometry (IRMS) is a cornerstone technique in anti-doping for distinguishing between endogenous and exogenous steroids. thermofisher.comwada-ama.org This method relies on the principle that the ratio of carbon isotopes (¹³C/¹²C) in synthetic testosterone preparations is typically different from that in steroids naturally produced by the human body. wada-ama.orgresearchgate.net Pharmaceutical manufacturing processes, often using plant-based starting materials, result in a lower ¹³C content compared to endogenous steroids. researchgate.net
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the established method for this analysis. wada-ama.orgresearchgate.net The process involves the separation of steroids by gas chromatography, followed by combustion of the analyte into CO₂ gas, which is then introduced into the IRMS for precise measurement of the ¹³C/¹²C ratio. wada-ama.org A significant difference in the isotopic ratio of testosterone or its metabolites compared to endogenous reference compounds in an athlete's sample provides conclusive evidence of exogenous administration. thermofisher.comnih.gov
Recent advancements have also explored the use of high-temperature liquid chromatography coupled with IRMS (HT-LC/PDA/IRMS), which allows for the analysis of unconjugated steroids without the need for chemical derivatization, a compulsory step in GC-C-IRMS. acs.org This can simplify the analytical process and avoid potential isotopic fractionation associated with derivatization. acs.org
Table 1: Key Features of IRMS in Steroid Analysis
| Feature | Description |
| Principle | Measures the ratio of stable carbon isotopes (¹³C/¹²C). |
| Basis of Differentiation | Synthetic testosterone usually has a different ¹³C/¹²C ratio than endogenous steroids. wada-ama.orgresearchgate.net |
| Primary Technique | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). wada-ama.org |
| Confirmation | A significant difference in isotopic ratios between target steroids and endogenous references indicates doping. thermofisher.comnih.gov |
| Advancements | High-Temperature Liquid Chromatography-IRMS (HT-LC/IRMS) offers analysis without derivatization. acs.org |
Detection of Intact Ester Prodrugs in Biological Matrices as Markers of Exogenous Administration
The detection of intact testosterone esters, such as testosterone undecanoate, in biological samples provides unequivocal proof of exogenous testosterone administration. researchgate.netwada-ama.orgnih.gov The human body does not naturally produce testosterone in its esterified form; therefore, their presence is a direct marker of doping. wada-ama.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting these intact esters in matrices like serum, plasma, and dried blood spots. researchgate.net Researchers have developed methods capable of detecting low concentrations of testosterone esters, which is crucial as they are rapidly hydrolyzed into free testosterone in the bloodstream. researchgate.net
Studies have shown that after intramuscular injection, intact testosterone esters can be detected in blood for up to 18 days, with the detection window depending on the length of the ester side chain. researchgate.net Following oral administration of testosterone undecanoate, the intact ester can be detected in serum for several hours up to a full day. wada-ama.org The detection of these prodrugs in blood can complement urinary steroid profiling and, in some cases, negate the need for the more labor-intensive IRMS analysis. wada-ama.org
Research on Hair Analysis Methodologies for Steroid Detection
Hair analysis offers a unique advantage in anti-doping and forensic toxicology by providing a long-term window of detection, potentially spanning weeks to months, depending on the length of the hair shaft. waters.comnih.gov This makes it possible to detect doping practices that may occur during training periods, far from competition dates. waters.com
Development of Extraction Protocols for Testosterone Esters in Hair
The robust nature of the hair matrix necessitates effective extraction protocols to release the embedded analytes. Common steps in these protocols include decontamination of the hair surface to remove external contaminants, followed by pulverization or cutting the hair into small segments. oup.comoup.com
Several extraction methods have been developed and refined. One common approach involves alkaline digestion using sodium hydroxide (B78521) (NaOH) to break down the hair structure. waters.comoup.com Another method utilizes solvent extraction, often with methanol (B129727), sometimes in an ultrasonic bath, to extract the steroids. oup.comresearchgate.net Some protocols may also incorporate dithiothreitol (B142953) to break the disulfide bonds in the keratin (B1170402) protein of the hair. ugent.be Following extraction, the sample undergoes purification steps, such as solid-phase extraction (SPE) and/or liquid-liquid extraction (LLE), before analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. waters.comoup.comresearchgate.net The internal standard, Testosterone-d3 (B3025694), is often added at the beginning of the extraction process to monitor and correct for procedural losses. waters.comoup.com
Table 2: Comparison of Hair Extraction Techniques
| Extraction Method | Description | Key Reagents |
| Alkaline Digestion | Breaks down the hair matrix by hydrolyzing keratin. | Sodium Hydroxide (NaOH) waters.comoup.com |
| Solvent Extraction | Uses organic solvents to extract analytes from the hair matrix. | Methanol, often with sonication oup.comresearchgate.net |
| Reductive Cleavage | Breaks disulfide bonds in keratin to release trapped substances. | Dithiothreitol (DTT) ugent.be |
Methodological Studies on Long-Term Detection Windows in Hair Samples
The window of detection for steroids in hair is significantly longer than in urine or blood. waters.com Assuming an average hair growth rate of approximately 1 cm per month, segmental analysis of a hair strand can provide a chronological record of drug exposure. waters.comwada-ama.org
Research has demonstrated the successful detection of various anabolic steroids in the hair of users months after administration. researchgate.netnih.gov However, studies on the incorporation of testosterone esters into hair after a single administration have yielded mixed results. One study reported that testosterone esters could not be detected in hair collected one to three months after a single administration of testosterone enanthate or testosterone undecanoate, although an increase in testosterone concentration was observed. researchgate.net In contrast, cases of chronic abuse show that anabolic steroids are more concentrated in body hair compared to head hair, and the detection window in body hair is generally longer. nih.gov This suggests that while a single use may be difficult to detect via esters in hair, long-term or high-dose usage patterns are more likely to be identified. nih.gov
Research on Blood and Dried Blood Spot (DBS) Analysis Methodologies
Blood, in the form of serum, plasma, or dried blood spots (DBS), is an increasingly important matrix in anti-doping analysis. researchgate.netwada-ama.org It offers a less invasive collection method compared to venipuncture (in the case of DBS) and can provide complementary information to urine testing. nih.gov
The analysis of blood allows for the direct detection of intact testosterone esters, which is a definitive indicator of doping. researchgate.netwada-ama.org Furthermore, the development of a "blood steroidal profile" is being investigated as a complementary tool to the urinary Athlete Biological Passport (ABP). wada-ama.org
Dried blood spot (DBS) analysis, in particular, has gained significant attention. wada-ama.org This technique involves spotting a small amount of whole blood onto filter paper, which is then dried. nih.gov DBS offers advantages in terms of minimal invasiveness, ease of sample collection and transportation, and robustness against tampering. nih.gov Researchers have developed and validated sensitive LC-MS/MS methods for the screening and quantification of testosterone undecanoate and other anabolic steroid esters in DBS samples. wada-ama.orgnih.govnih.gov Studies have shown that testosterone undecanoate is stable in DBS samples for several weeks when stored at -20°C. nih.gov The application of these methods in administration studies has demonstrated their effectiveness in detecting the abuse of orally administered testosterone undecanoate. nih.gov
Method Development for LC-HRMS/MS and LC-MS/MS in Plasma/Serum
The direct detection of intact testosterone esters in blood is a primary objective in anti-doping analysis, as it overcomes the limitations of urinary steroid profiling, such as the confounding influence of genetic variations on testosterone/epitestosterone (T/E) ratios. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution tandem mass spectrometry (LC-HRMS/MS) have become the methods of choice due to their high specificity and sensitivity, avoiding the need for time-consuming derivatization steps often required for gas chromatography (GC). nih.gov
The development of these methods requires careful optimization of sample preparation, chromatography, and mass spectrometric detection. Testosterone Undecanoate-d3 is an ideal internal standard (IS) for these assays, added at the beginning of the analytical process to ensure accurate quantification of the target analyte, testosterone undecanoate, and other esters. researchgate.net
Sample Preparation: The initial step in the analysis involves extracting the analytes from the complex serum or plasma matrix. Common techniques include:
Protein Precipitation (PPT): This method uses a solvent like acetonitrile (B52724) to denature and precipitate plasma proteins. The supernatant containing the analytes and the internal standard is then collected for analysis. waters.com
Liquid-Liquid Extraction (LLE): This is a widely used technique where an organic solvent (e.g., tert-butylmethylether (TBME), or a mixture of hexane (B92381) and ethyl acetate) is used to extract the steroids from the aqueous plasma/serum sample. nih.govshimadzu.comantidoping.dk After extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC system. nih.gov Research has shown that LLE with TBME can yield extraction recoveries higher than 65-70% for a range of steroid esters. shimadzu.comnih.gov
Chromatographic Separation: Reversed-phase chromatography is typically employed for the separation of steroid esters.
Columns: C18 columns are frequently reported to provide excellent separation for a wide range of testosterone esters, from the more polar short-chain esters to the nonpolar long-chain esters like undecanoate. nih.govshimadzu.com
Mobile Phases: The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with a modifier like ammonium (B1175870) fluoride (B91410) or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). nih.govshimadzu.comantidoping.dk The choice of modifier and pH can significantly affect ionization efficiency and, therefore, sensitivity. nih.gov For instance, one study found that a C18 column with a mobile phase of methanol and 5 mM ammonium acetate (B1210297) buffer at pH 5 provided the highest sensitivity for Multiple Reaction Monitoring (MRM) detection. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are used for detection and quantification.
Ionization: Electrospray ionization (ESI) in positive mode is standard for the analysis of testosterone esters. nih.govshimadzu.com
Detection: In LC-MS/MS, detection is performed in MRM mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For testosterone esters, common product ions at m/z 97 and 109, originating from the steroid backbone, are often used. nih.govnih.gov For Testosterone-d3, the mass transitions are shifted by 3 Daltons (e.g., 292.4 -> 97.0) compared to the non-labeled compound (e.g., 289.4 -> 97.1). oatext.com LC-HRMS provides high mass accuracy and resolution, allowing for confident identification and reducing potential interferences. scholaris.ca
Method validation is performed according to criteria set by bodies like the World Anti-Doping Agency (WADA), assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov Validated methods demonstrate linearity over a relevant concentration range (e.g., 0.25-10 ng/mL) with LODs often in the low picogram-per-milliliter range (e.g., 0.03-0.30 ng/mL). nih.gov
Table 1: Summary of LC-MS/MS Method Parameters for Testosterone Ester Analysis in Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | 14 Testosterone Esters | 16 Endogenous Steroids | Testosterone | Testosterone & Esters |
| Internal Standard | Deuterated IS | Isotopic Labelled IS | Testosterone-d3 | - |
| Sample Prep | PPT, LLE, Derivatization | LLE (TBME) | LLE | PPT, LLE |
| LC Column | - | C18 Zorbax Eclipse Plus | C18 | - |
| Mobile Phase | - | Methanol-Water Gradient | Methanol, NH4F in Water | - |
| Ionization | ESI+ | ESI (+/-) | ESI+ | ESI+ |
| LOD/LLOQ | LOD: 0.03-0.30 ng/mL | LLOQ: 10-400 pg/mL | LOQ: 11 ng/dL | LOD: 0.1-0.5 ng/mL |
| Recovery | >70% | >65% | - | - |
| Reference | nih.gov | shimadzu.com | waters.com | unil.ch |
Evaluation of Dried Blood Spot (DBS) as a Sample Matrix for Steroid Detection
Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venipuncture in forensic and anti-doping analysis. nih.gov This minimally invasive technique offers significant logistical advantages, including ease of sample collection, transport, and storage. nih.govnih.gov A key benefit for the analysis of testosterone esters is the rapid inactivation of esterase enzymes in the dried matrix, which prevents the continued degradation of the esters that can occur in liquid blood samples. nih.gov
Methodology and Validation: The development of analytical methods for steroids in DBS using LC-MS/MS or LC-HRMS follows similar principles to plasma/serum analysis, but with specific considerations for the sample matrix. This compound and other labeled standards are crucial for ensuring accuracy. nih.gov
The process typically involves punching a small disc (e.g., 3 mm) from the DBS card, followed by an extraction step. waters.com Liquid extraction with organic solvents is common. nih.gov Fully automated online DBS extraction and analysis systems have also been developed, improving throughput and reducing manual labor. nih.gov
Validation studies for DBS methods are comprehensive, assessing linearity, precision, accuracy, LOD, and stability. nih.govnih.gov A key consideration unique to DBS is the potential influence of hematocrit (HCT) on spot size and analytical accuracy; therefore, HCT effects must be evaluated during validation. nih.govifcc.org
Research Findings:
Sensitivity: Validated methods have achieved LODs as low as 0.2 ng/mL for most steroid esters, including testosterone undecanoate, demonstrating the suitability of DBS for detecting low concentrations. researchgate.netnih.gov
Stability: Testosterone undecanoate has been shown to be stable in DBS samples for at least 8 weeks when stored at -20°C. researchgate.netnih.gov Other testosterone esters are reported to be highly stable for over 18 months in frozen conditions, and stable for at least a few days at room temperature, facilitating sample shipment. nih.govdshs-koeln.de
Applicability: The feasibility of DBS has been demonstrated in administration studies. After a single oral dose of 80 mg of testosterone undecanoate, the compound was successfully detected in DBS samples. researchgate.netnih.gov In another study involving intramuscular injections of Sustanon® 250, four different testosterone esters were reliably detected in DBS samples, with detection windows extending up to 14 days for some esters. nih.gov
Comparison with Serum: Studies comparing steroid concentrations in DBS and serum have generally shown a high correlation, supporting the reliability of DBS as a sample matrix. nih.govnih.gov
The evaluation of DBS shows it to be a robust and reliable matrix for steroid ester detection. Its advantages in sample stability and logistics make it a powerful tool for expanding the reach and frequency of anti-doping and forensic testing. nih.govifcc.org
Table 2: Summary of Validation Findings for Testosterone Ester Analysis in Dried Blood Spots (DBS)
| Parameter | Finding | Reference |
| Methodology | Fully automated online DBS-LC-HRMS | nih.gov |
| nanoLC-HRMS/MS | nih.gov | |
| LC-MS/MS | nih.gov | |
| LOD | 0.2 ng/mL for most esters; 0.5 ng/mL for T. laurate | nih.gov |
| LLOQ | 0.086 ng/mL for Testosterone | nih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
| 0.999 (Range: 0.1-100 ng/mL) | nih.gov | |
| Precision (CV%) | < 20% | nih.gov |
| < 10% (intra- and inter-day) | nih.gov | |
| Recovery | 10.5% - 88.9% (analyte dependent) | nih.gov |
| Stability | T. undecanoate stable for 8 weeks at -20°C | researchgate.netnih.gov |
| T. esters stable >18 months when frozen | nih.gov | |
| Detection Window | T. undecanoate detected after 80 mg oral dose | nih.gov |
| T. esters detected up to 14 days post-IM injection | nih.gov |
Future Directions and Emerging Research Avenues for Testosterone Undecanoate D3
Development of Novel Analytical Platforms and Miniaturized Detection Systems
The demand for highly sensitive and specific detection of testosterone (B1683101) and its esters, including Testosterone Undecanoate-d3, is driving innovation in analytical methodologies. Future research is increasingly focused on the development of novel analytical platforms that offer enhanced performance over traditional techniques.
A significant area of development is in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is already considered the gold standard for steroid hormone measurement due to its specificity and accuracy. nih.govresearchgate.net However, ongoing research aims to further improve sensitivity, particularly for samples with trace concentrations of the hormone. researchgate.net One promising approach involves the use of novel derivatization reagents that react with the ketone functionality of testosterone, significantly enhancing its ionization efficiency in mass spectrometry and allowing for detection at sub-picogram levels. researchgate.net
Furthermore, the development of miniaturized detection systems is a key trend. Dried blood spot (DBS) sampling, for instance, offers a minimally invasive alternative to traditional blood draws and is being explored for the analysis of anabolic steroid esters. researchgate.net Fully automated online DBS preparation and detection methods are being developed to streamline the analytical process, reduce manual labor, and enhance throughput. researchgate.net These systems, often coupled with high-resolution mass spectrometry (HRMS), demonstrate excellent linearity, precision, and accuracy, making them suitable for routine doping analysis and pharmacokinetic studies. researchgate.net
Another innovative approach is the use of Ultra-High-Performance Supercritical Fluid Chromatography hyphenated to tandem Mass Spectrometry (UHPSFC-MS/MS). unil.ch This technique is being evaluated as a high-throughput alternative to gas chromatography-mass spectrometry (GC-MS) for quantifying endogenous urinary steroids, offering the potential for faster analysis times. unil.ch
Table 1: Emerging Analytical Platforms for this compound
| Platform | Description | Key Advantages |
| LC-MS/MS with Novel Derivatization | Utilizes reagents that enhance the ionization of testosterone, improving detection limits. researchgate.net | Increased sensitivity for trace-level detection. researchgate.net |
| Automated Dried Blood Spot (DBS) Analysis | Fully automated systems for the extraction and analysis of steroid esters from dried blood spots. researchgate.net | Minimally invasive, high-throughput, and reduced manual error. researchgate.net |
| UHPSFC-MS/MS | A high-throughput chromatographic technique for the separation and quantification of steroids. unil.ch | Faster analysis times compared to traditional GC-MS. unil.ch |
These advancements in analytical platforms and miniaturized systems will enable more precise and efficient quantification of this compound in various biological matrices, supporting a wide range of research applications.
Advanced Computational Modeling for Metabolic Predictions and Isotope Effects
Computational modeling is becoming an indispensable tool for predicting the metabolic fate of drugs and understanding the intricate details of enzymatic reactions. For this compound, advanced computational models offer the potential to elucidate its metabolic pathways and predict the kinetic isotope effects (KIEs) associated with its deuteration.
The metabolism of testosterone undecanoate is known to be significant, with the intestinal wall being a major site of first-pass metabolism. mdpi.com Computational models, such as the "well-stirred" model and the "Q gut" model, have been used to predict the fraction of the drug that escapes hepatic and intestinal first-pass metabolism, respectively. mdpi.com Future research will likely involve refining these models to more accurately predict the metabolic profile of this compound, taking into account the influence of the deuterium (B1214612) atoms on metabolic rates.
The kinetic isotope effect is a key area where computational modeling can provide profound insights. The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting in a reaction. nih.gov For instance, studies on the cytochrome P450 (P450) 3A4-catalyzed 6β-hydroxylation of testosterone have utilized deuterated analogs to probe the reaction mechanism. nih.govresearchgate.net These studies have shown a large intrinsic KIE, indicating that hydrogen abstraction is a key step. nih.gov Advanced computational methods can be used to model these enzymatic reactions, calculating theoretical KIEs and comparing them with experimental data to validate mechanistic hypotheses.
Furthermore, computational approaches can help in understanding how deuterium substitution influences metabolic stability. The deuterium label can reduce the rate of metabolic degradation due to the KIE, particularly in cytochrome P450-mediated reactions. In silico modeling can predict these effects, aiding in the design of future studies.
Table 2: Computational Modeling Applications for this compound
| Modeling Application | Description | Research Focus |
| Metabolic Prediction | Utilizes models like the "well-stirred" and "Q gut" models to predict first-pass metabolism. mdpi.com | Quantifying the impact of deuteration on intestinal and hepatic metabolism. |
| Kinetic Isotope Effect (KIE) Analysis | Simulates enzymatic reactions to calculate theoretical KIEs. nih.govnih.gov | Elucidating the rate-limiting steps and mechanisms of metabolic pathways. |
| Metabolic Stability Prediction | In silico methods to predict how deuterium substitution affects the rate of metabolic degradation. | Guiding the design of deuterated compounds with altered pharmacokinetic profiles. |
The integration of advanced computational modeling with experimental studies will provide a deeper understanding of the pharmacokinetics and metabolism of this compound.
Expansion of Isotope Labeling Applications in Mechanistic Biochemistry (non-human models)
Isotopically labeled compounds, such as this compound, are invaluable tools for investigating the mechanisms of chemical and biochemical reactions in non-human models. arkat-usa.org The use of deuterium labeling allows researchers to trace the metabolic fate of molecules and probe the stereochemistry and rate-limiting steps of enzymatic processes. nih.govarkat-usa.org
A primary application of deuterated steroids is in the study of cytochrome P450 enzymes, which are crucial for steroid metabolism. nih.govresearchgate.net By using specifically deuterated testosterone analogs, researchers have been able to determine that P450 3A4 abstracts a hydrogen atom from a specific position and face of the steroid molecule during hydroxylation. nih.gov This level of mechanistic detail is difficult to obtain without the use of isotope labeling. Future research will likely expand the use of this compound and other deuterated steroids to investigate a wider range of P450 enzymes and their interactions with various substrates.
Another area of application is in understanding the biosynthesis of other important steroids. For example, mechanistic studies on estriol (B74026) biosynthesis have utilized tritium (B154650) and deuterium-labeled steroids to trace the conversion pathways. psu.edu These studies have helped to eliminate possible mechanistic pathways for key cleavage steps in the biosynthetic process. psu.edu this compound could be used in similar studies to investigate the biosynthesis of various androgens and estrogens in non-human models.
The use of deuterated analogs in combination with techniques like mass spectrometry allows for the precise tracking of metabolic conversions. For example, in vivo studies in rodent models using deuterated analogs enable precise pharmacokinetic tracking. This approach can be used to study the metabolic conversion of this compound to active hormones and to differentiate between endogenous and exogenous metabolites.
Table 3: Applications of Isotope Labeling in Mechanistic Biochemistry
| Research Area | Application of this compound | Example Study Focus |
| Enzyme Mechanism Studies | Probing the stereochemistry and rate-limiting steps of enzymes like cytochrome P450. nih.gov | Investigating the mechanism of steroid hydroxylation by different P450 isozymes. |
| Biosynthesis Pathway Elucidation | Tracing the conversion of testosterone to other steroids, such as estrogens. psu.edu | Understanding the detailed steps in the biosynthesis of various steroid hormones. |
| Pharmacokinetic Tracking | Differentiating between endogenous and exogenous metabolites in in vivo models. | Studying the metabolic fate and conversion of this compound in animal models. |
The continued application of this compound and other isotopically labeled steroids in mechanistic biochemistry will undoubtedly lead to new discoveries about the fundamental processes of steroid metabolism and biosynthesis.
Standardization and Certification of Deuterated Steroid Reference Materials
The accuracy and reliability of analytical measurements are paramount in scientific research and clinical diagnostics. This necessitates the use of well-characterized and certified reference materials (CRMs). For deuterated steroids like this compound, the standardization and certification of reference materials are crucial for ensuring the quality and comparability of data across different laboratories.
Several organizations produce and supply certified reference materials for steroids and their metabolites. industry.gov.auresearchgate.net These CRMs have established metrological traceability to the SI unit for mass (kg) and are accompanied by a certificate of analysis that states the purity and associated uncertainty. industry.gov.au The availability of such high-quality reference materials is essential for a variety of applications, including analytical method development and validation, quality control, and proficiency testing. aquigenbio.com
The use of deuterated internal standards is a common practice in quantitative analysis by mass spectrometry to correct for variations in sample preparation and instrument response. sigmaaldrich.comsciex.com The choice of the internal standard can significantly affect the accuracy of the results, highlighting the need for well-characterized and certified deuterated standards. researchgate.net this compound serves as an ideal internal standard for the quantification of testosterone undecanoate.
Regulatory bodies and standardization programs, such as the Hormone Standardization (HoSt) Program initiated by the Centers for Disease Control and Prevention (CDC), play a vital role in improving the accuracy and comparability of hormone measurements. researchgate.net These programs develop reference methods and provide reference materials to help laboratories standardize their assays. researchgate.net Future efforts in this area will likely focus on expanding the range of available certified deuterated steroid reference materials, including this compound, and promoting their use to ensure the quality and consistency of analytical data worldwide.
Table 4: Importance of Standardization and Certification
| Aspect | Description | Significance |
| Certified Reference Materials (CRMs) | Highly characterized materials with established traceability to SI units. industry.gov.au | Ensures accuracy and comparability of measurements between laboratories. |
| Deuterated Internal Standards | Isotopically labeled compounds used to correct for analytical variability. sigmaaldrich.comresearchgate.net | Improves the precision and accuracy of quantitative mass spectrometry assays. |
| Standardization Programs | Initiatives by organizations like the CDC to harmonize hormone measurements. researchgate.net | Promotes the use of reference methods and materials to achieve better data quality. |
The continued focus on the standardization and certification of deuterated steroid reference materials will be essential for advancing research and ensuring the reliability of analytical results in the field of steroid analysis.
Q & A
Q. What strategies resolve contradictions in TU's efficacy for depression comorbidity in hypogonadal men?
- Methodological Answer : Stratify cohorts by baseline depression severity (e.g., HADS scores). TU improves libido and AMS scores in non-depressed patients but shows attenuated effects in depressed subgroups. Incorporate adjunctive antidepressant therapies in study protocols and assess serotonin pathway interactions via PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
